molecular formula C13H10N4 B2791984 3-(Indolin-1-yl)pyrazine-2-carbonitrile CAS No. 1478820-08-4

3-(Indolin-1-yl)pyrazine-2-carbonitrile

Cat. No. B2791984
CAS RN: 1478820-08-4
M. Wt: 222.251
InChI Key: FIFCXVXPCCIKGB-UHFFFAOYSA-N
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Description

3-(Indolin-1-yl)pyrazine-2-carbonitrile is an organic chemical compound with the molecular formula C14H9N5. It is a derivative of pyrazinecarbonitrile, which is used as a single-source precursor in the synthesis of metal-free nitrogen-doped carbon nanoparticles (NCNPs) and is an important intermediate in the production of pyrazinamide, an effective anti-tubercular drug .

Advantages and Limitations for Lab Experiments

One advantage of using 3-(Indolin-1-yl)pyrazine-2-carbonitrile in lab experiments is its high potency and specificity. This compound has been found to have a strong inhibitory effect on cancer cells, making it a potential candidate for the development of new cancer drugs. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can have toxic effects on normal cells, and further research is needed to determine the optimal dosage and administration of this compound.

Future Directions

There are several potential future directions for research on 3-(Indolin-1-yl)pyrazine-2-carbonitrile. One area of interest is the development of new cancer drugs based on this compound. Researchers are also exploring the potential use of this compound in the treatment of bacterial and fungal infections. Further studies are needed to determine the optimal dosage and administration of this compound, as well as its potential side effects and toxicity in humans. Additionally, researchers are investigating the potential use of this compound in combination with other drugs to enhance its anticancer and antimicrobial properties.

Synthesis Methods

3-(Indolin-1-yl)pyrazine-2-carbonitrile can be synthesized through various methods, including the reaction of indoline-2-carboxylic acid with hydrazine hydrate and carbon tetrachloride. Another method involves the reaction of 2-aminopyrazine with indole-2-carboxaldehyde in the presence of a catalyst. These methods have been optimized to produce high yields of this compound with high purity.

Scientific Research Applications

3-(Indolin-1-yl)pyrazine-2-carbonitrile has been found to have potential applications in scientific research, particularly in the field of drug discovery. Studies have shown that this compound has anticancer properties and can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Safety and Hazards

Pyrazine-2-carbonitrile, a related compound, is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 3-(Indolin-1-yl)pyrazine-2-carbonitrile are not fully understood. It is known that indole derivatives, which include compounds with an indolin-1-yl group, have diverse biological activities . They have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

The cellular effects of this compound are not well documented. It is known that indole derivatives can have a wide range of effects on cells . For example, some indole derivatives have been found to have antiviral activity, with certain compounds showing inhibitory activity against influenza A .

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. Indole derivatives are known to bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biomolecules, potentially leading to changes in gene expression or enzyme activity.

Metabolic Pathways

The metabolic pathways involving this compound are not well understood. Indole derivatives are known to be involved in various metabolic pathways . For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .

properties

IUPAC Name

3-(2,3-dihydroindol-1-yl)pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4/c14-9-11-13(16-7-6-15-11)17-8-5-10-3-1-2-4-12(10)17/h1-4,6-7H,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFCXVXPCCIKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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